molecular formula C28H38O10 B12434893 1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv.

1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv.

Cat. No.: B12434893
M. Wt: 534.6 g/mol
InChI Key: UHAGZLPOLNCLEQ-RGAHKJMTSA-N
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Description

1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv. is a complex organic compound with a unique structure that belongs to the class of kaurane diterpenoids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv. typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv. undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv. has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv. involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of gene expression.

Comparison with Similar Compounds

1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv. can be compared with other similar compounds, such as:

    Kaur-16-en-18-oic acid deriv.: Another kaurane diterpenoid with similar biological activities.

    Kauran-17-al deriv.: Known for its potential therapeutic applications.

    Kaur-16-en-18-oic acid,15-(acetyloxy)-11-hydroxy-, b-D-glucopyranosyl ester: Studied for its unique biological properties.

The uniqueness of 1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv. lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H38O10

Molecular Weight

534.6 g/mol

IUPAC Name

[(1R,9R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17?,18?,19?,20?,21?,22?,23?,24?,27-,28-/m0/s1

InChI Key

UHAGZLPOLNCLEQ-RGAHKJMTSA-N

Isomeric SMILES

CC(=O)OC1CC2[C@@](C(CC(C2(C)C)OC(=O)C)OC(=O)C)(C3[C@]14CC(C(C3OC(=O)C)O)C(=C)C4=O)C

Canonical SMILES

CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C

Origin of Product

United States

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